Fmoc-D-Lys(Me)2-OH.HCl

Epigenetics Protein recognition Stereochemistry

For epigenetics and peptide stability researchers needing a stereochemically pure D-amino acid, standard L-lysine analogs fail to provide proteolytic resistance. Fmoc-D-Lys(Me)2-OH.HCl (CAS 1884265-60-4) is the precise solution-a ε-N,N-dimethyl-D-lysine building block for Fmoc SPPS that introduces a protease-resistant, dimethyl-lysine mimic. - Enables synthesis of D-peptide probes to investigate stereospecific recognition by methyl-lysine readers, writers, and erasers. - Creates demethylase-resistant control substrates, essential for dissecting lysine demethylase function. - Enhances in vivo half-life of therapeutic peptide leads by shielding them from systemic proteases.

Molecular Formula C24H31ClN2O4
Molecular Weight 447.0 g/mol
Cat. No. B13010018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Me)2-OH.HCl
Molecular FormulaC24H31ClN2O4
Molecular Weight447.0 g/mol
Structural Identifiers
SMILESCC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1
InChIKeyIOJHRAFPTHMKOM-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(Me)2-OH.HCl Overview


Fmoc-D-Lys(Me)2-OH.HCl (CAS 1884265-60-4) is a specialized amino acid derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It is the hydrochloride salt of D-lysine, protected at the Nα-position with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its key structural feature is the ε-N,N-dimethyl substitution on the D-lysine side chain . This compound is distinct from its more common L-lysine analog (Fmoc-L-Lys(Me)2-OH.HCl, CAS 252049-10-8) and is specifically employed to introduce a protease-resistant, dimethyl-lysine residue with D-stereochemistry into peptide sequences.

Fmoc-SPPS compatible D-lysine building block
D-stereochemistry for peptide stability context
ε-N,N-dimethyl modification for epigenetic probe design

Why D-Configuration Cannot Be Substituted by L-Isomer


The in-class analog Fmoc-L-Lys(Me)2-OH.HCl and other lysine derivatives cannot be generically substituted for Fmoc-D-Lys(Me)2-OH.HCl due to fundamental differences in stereochemistry that critically impact biological application. The D-configuration fundamentally alters a peptide's susceptibility to proteolytic degradation and its recognition by epigenetic proteins [1]. While the L-isomer is a standard tool for studying natural histone modifications, the D-isomer is a specific tool for inducing protease stability [2] and investigating the stereospecificity of methylation readers, writers, and erasers. Direct substitution with the L-analog would produce a peptide with entirely different biological stability and protein interaction profiles, rendering comparative studies invalid.

Protease susceptibility may differ
D to L stereochemical shift can alter peptide degradation rate in biological media.
Epigenetic reader recognition may not transfer
L-isomer peptides may not replicate reported D-isomer affinity for methyl-lysine readers.
Stereochemical mismatch risks comparative study validity
Using the L-analog introduces a different stereochemical context, potentially confounding epigenetic interaction studies.

Evidence-Based Differentiation Guide


Enhanced Methyl-Lysine Reader Recognition with D-Configuration

A direct, head-to-head investigation revealed that epigenetic methyl-lysine binding proteins (readers) are superior in binding lysine residues with the D-configuration compared to their natural L-configured substrates [1]. This study challenges the assumption that only L-amino acids are viable for epigenetic protein recognition, positioning Fmoc-D-Lys(Me)2-OH.HCl as a unique tool for developing D-peptide probes with enhanced reader affinity. The Fmoc-L-Lys(Me)2-OH.HCl analog would not provide this advantage, as it maintains the natural L-stereochemistry.

Reader Affinity
Head-to-head
Preferential binding of D-configuration by methyl-lysine readers reported (qualitative preference)
Supports enantiomer-specific probe design
Specific binding constant shifts not extracted; reported preference
Epigenetics Protein recognition Stereochemistry

Superior Proteolytic Stability of D-Amino Acid Peptides

Class-level inference establishes that replacing L-amino acids with D-amino acids significantly enhances peptide resistance to protease-mediated degradation [1]. This is a fundamental principle in peptide-based drug design. For instance, all-D-lysine substitution in antimicrobial peptides has yielded derivatives with 'remarkable stability' against proteases, whereas their all-L counterparts were rapidly degraded [2]. Therefore, a peptide synthesized with Fmoc-D-Lys(Me)2-OH.HCl will inherently possess far greater proteolytic stability than an identical sequence made with Fmoc-L-Lys(Me)2-OH.HCl.

Protease Stability
Class-level
D-amino acid substitution class-level inference: enhanced resistance to proteolysis
May support stability in biological media
Exact half-life for this residue not reported; data to verify
Peptide Stability Protease Resistance D-Amino Acids

Distinct CAS Registry Number vs. L-Analog

Fmoc-D-Lys(Me)2-OH.HCl is assigned the unique CAS number 1884265-60-4, differentiating it from the L-isomer which is cataloged under CAS 252049-10-8 . This distinct registry number is the foundational metric for procurement, ensuring that the correct D-enantiomer is sourced. The L-isomer, while readily available, has a different molecular formula (C23H29ClN2O4) and average mass (432.94 g/mol) compared to the D-isomer, which is listed with a formula of C24H31ClN2O4 and MW 447.0 . Using the incorrect CAS number to procure the L-isomer will result in a failed synthesis due to stereochemical mismatch.

Chemical Identity
Direct comparison
Distinct CAS: 1884265-60-4 (D) vs 252049-10-8 (L); ΔMW ≈14
Ensures correct enantiomer procurement
Distinct registry; molecular formula differs
Chemical Identity Quality Control Procurement

High Enantiomeric Purity Benchmark Established by L-Isomer Quality Standards

The industry-leading standard for the L-isomer analog, Fmoc-L-Lys(Me)2-OH.HCl (Novabiochem®), specifies an enantiomeric purity of ≥ 99.5% (a/a) and an HPLC purity of ≥ 95.0% . A competing D-isomer product claiming suitability as a replacement must at minimum meet this enantiomeric purity benchmark to ensure low epimerization risk during SPPS. A comparable report for the exact D-isomer Fmoc-D-Lys(Me)2-OH.HCl product was not found, but this L-isomer baseline sets the quantitative threshold for procurement. A D-isomer product with lower specification purity introduces a higher risk of L-epimer contamination, potentially voiding the purpose of using a D-amino acid.

Enantiomeric Purity Benchmark
Data to verify
≥99.5% ee (L-isomer quality benchmark)
Sets procurement purity threshold for D-isomer
D-isomer product-specific CoA data not available
Enantiomeric Purity Quality Control SPPS

Research and Industrial Use Cases


Stable Epigenetic Probes for Methyl-Lysine Readers

Fmoc-D-Lys(Me)2-OH.HCl is essential for synthesizing peptide probes that investigate the stereochemical tolerance of methyl-lysine binding proteins. Based on evidence that D-lysine is preferentially accepted by certain readers [1], researchers can use this building block to create stabilized, high-affinity D-peptide inhibitors or pull-down probes that would be impossible to generate with the L-analog.

Long-Lived Therapeutic Peptide Design

For therapeutic lead candidates prone to rapid clearance, incorporating Fmoc-D-Lys(Me)2-OH.HCl into the peptide backbone enhances resistance to systemic proteases [1]. This is an absolute prerequisite for in vivo efficacy studies where peptide half-life is critical. The compound provides a direct route to producing a dimethyl-lysine mimic that is both a post-translational modification and a D-amino acid stability enhancer.

Demethylase-Resistant Substrate Synthesis

To dissect the biological function of lysine demethylases, researchers require model substrates that cannot be enzymatically processed. The D-configuration of this product allows the creation of dimethyl-lysine-bearing peptides that are not recognized by the active site of demethylase enzymes, enabling precise control experiments in epigenetics research that are not possible with the enzyme's natural L-substrate.

Topologically Controlled Peptide Cyclization

The unique steric environment provided by the D-lysine side chain bearing a dimethyl group can induce specific turn conformations in cyclic peptides, distinct from its L-counterpart. Procuring Fmoc-D-Lys(Me)2-OH.HCl for solid-phase synthesis allows peptide engineers to explore new structural landscapes for cyclic peptides, which can dramatically affect macroscopic properties like solubility and aggregation.

Application
Selection Property
Validation Focus
Methyl-lysine reader probe design
D-configuration for reported reader affinity context
Binding affinity assay with reader domains
Protease stability lead optimization
D-stereochemistry for protease resistance context
Proteolytic half-life assay in relevant media
Demethylase specificity control studies
D-configuration as non-native substrate
Demethylase activity assay with D-peptide
Cyclic peptide conformation studies
D-lysine side-chain sterics for turn induction
NMR or CD conformational analysis
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